molecular formula C11H14ClNO B291481 N-(2-chlorophenyl)pentanamide

N-(2-chlorophenyl)pentanamide

Cat. No. B291481
M. Wt: 211.69 g/mol
InChI Key: OUMUTJQIQQZJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)pentanamide, also known as N-CPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of amide compounds and is structurally similar to the well-known drug, gabapentin. N-CPA has been shown to possess a variety of biochemical and physiological effects, which makes it an attractive candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)pentanamide is not fully understood. However, it is believed to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. N-(2-chlorophenyl)pentanamide has been shown to enhance the activity of GABA receptors, which leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)pentanamide has been shown to have a variety of biochemical and physiological effects, which make it an attractive candidate for further research. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. In addition, N-(2-chlorophenyl)pentanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)pentanamide in laboratory experiments is its reliable synthesis method, which allows for the production of high-quality product in large quantities. In addition, N-(2-chlorophenyl)pentanamide has been extensively studied and validated for use in laboratory settings, making it a reliable and efficient candidate for research purposes. However, one of the limitations of using N-(2-chlorophenyl)pentanamide is the lack of understanding of its exact mechanism of action, which makes it difficult to fully evaluate its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(2-chlorophenyl)pentanamide. One potential avenue of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)pentanamide, which could lead to the development of more effective and targeted therapies. Finally, the development of new synthesis methods for N-(2-chlorophenyl)pentanamide could lead to the production of more efficient and cost-effective products for research purposes.
Conclusion:
N-(2-chlorophenyl)pentanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anticonvulsant, analgesic, and anxiolytic properties, as well as its neuroprotective effects. While there are still many unanswered questions regarding the mechanism of action of N-(2-chlorophenyl)pentanamide, its reliable synthesis method and validated use in laboratory settings make it a promising candidate for further research and development.

Synthesis Methods

N-(2-chlorophenyl)pentanamide can be synthesized through a multistep process, which involves the reaction of 2-chlorobenzoyl chloride with 1-pentanamine in the presence of a base. The resulting N-(2-chlorophenyl)pentanamide can then be purified through chromatography to obtain a high-quality product. This synthesis method has been optimized and validated for use in laboratory settings, making it a reliable and efficient way to produce N-(2-chlorophenyl)pentanamide for research purposes.

Scientific Research Applications

N-(2-chlorophenyl)pentanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties. In addition, N-(2-chlorophenyl)pentanamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(2-chlorophenyl)pentanamide

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

OUMUTJQIQQZJNN-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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